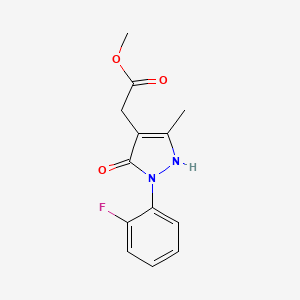

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Description

Properties

Molecular Formula |

C13H13FN2O3 |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

methyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |

InChI |

InChI=1S/C13H13FN2O3/c1-8-9(7-12(17)19-2)13(18)16(15-8)11-6-4-3-5-10(11)14/h3-6,15H,7H2,1-2H3 |

InChI Key |

ANUWHOALVCTNAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2F)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrazolone Ring Formation

The pyrazolone ring is synthesized by cyclization of β-ketoesters or malonate derivatives with hydrazine or substituted hydrazines. A representative procedure includes:

- Reaction of diethyl malonate with an appropriate fluorophenyl-substituted β-ketoester or equivalent precursor.

- Cyclization with hydrazine hydrate under reflux conditions to form the 5-substituted 1H-pyrazole-3-carboxylate intermediate.

This method is supported by literature describing similar pyrazolone syntheses under reflux in ethanol or other suitable solvents, yielding the pyrazolone core with high purity.

Introduction of the 2-Fluorophenyl Group

The 2-fluorophenyl substituent is introduced either by starting with a fluorophenyl-substituted β-ketoester or by aromatic substitution reactions on the pyrazolone ring. The direct use of 2-fluorophenyl precursors ensures regioselective substitution at the 2-position of the pyrazolone ring.

Esterification to Methyl 2-(Pyrazolyl)acetate

The ester moiety is typically introduced via esterification of the corresponding carboxylic acid or by using methyl esters in the initial β-ketoester starting material. Catalysts such as thionyl chloride or concentrated sulfuric acid facilitate esterification, often in polar aprotic solvents like dichloromethane or chloroform.

Alternative Catalytic Amination Route

Recent advances include organocatalytic α-amination of 4-substituted pyrazolones using quinine-derived thiourea catalysts, which can provide functionalized pyrazolones with high enantioselectivity. While this method focuses on amination rather than esterification, it demonstrates the synthetic versatility of pyrazolone derivatives and potential modifications of the core structure.

- The cyclization of β-ketoesters with hydrazine is a well-established, reliable method for pyrazolone synthesis, providing a straightforward route to the core structure.

- Esterification methods using thionyl chloride or sulfuric acid catalysts are standard, with solvent choice impacting reaction rates and yields.

- The use of fluorinated aromatic precursors ensures the correct substitution pattern, crucial for the biological activity and physicochemical properties of the compound.

- Organocatalytic methods offer advanced routes for functionalization, allowing for enantioselective modifications that could be adapted for similar pyrazolone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester functional group can undergo hydrolysis, releasing the active pyrazole moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Ethyl Ester Analogs

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2197062-18-1)

- Ethyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059954-74-2) Key Difference: 3-Cyanophenyl substituent instead of 2-fluorophenyl. Molecular weight (285.3 g/mol) is lower than the fluorophenyl analog (309.25 g/mol) .

Substituent Variations on the Phenyl Ring

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060027-51-0)

- Key Difference : Additional nitro group at the 4-position of the phenyl ring.

- Impact : Nitro groups are strongly electron-withdrawing, which may increase reactivity and reduce stability. The molecular weight (309.25 g/mol) matches the parent compound, but the nitro group could hinder bioavailability due to steric effects .

2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (CAS 2059945-32-1)

Core Heterocycle Modifications

- Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1240579-24-1)

Data Table: Structural and Physicochemical Properties

Research Findings and Implications

- Electronic Effects : Fluorine and nitro substituents significantly alter electron density, as shown by Multiwfn analysis (). The 2-fluorophenyl group in the parent compound balances lipophilicity and electronic effects, optimizing receptor interactions.

- Metabolic Stability : Ethyl esters (e.g., CAS 2197062-18-1) may resist esterase hydrolysis better than methyl esters, extending half-life in vivo .

- Crystallographic Trends : Pyrazolone derivatives exhibit planar configurations, while triazole analogs (e.g., CAS 1240579-24-1) show distorted geometries, impacting packing efficiency and solubility .

Biological Activity

Methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrazole ring substituted with a fluorophenyl group and an acetyl moiety. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate. In vitro evaluations demonstrated significant activity against various bacterial strains. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 5a | Not specified | Not specified | Bactericidal |

| Control (Ciprofloxacin) | Varies by strain | Varies by strain | Bactericidal |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to methyl 2-(2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values of approximately 1.9 µg/mL against HCT116 and 2.3 µg/mL against MCF7 cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 1.9 |

| Compound B | MCF7 | 2.3 |

| Doxorubicin | HCT116 | 3.23 |

The mechanisms underlying the biological activities of these compounds include:

- Inhibition of DNA Gyrase : Some derivatives demonstrated potent inhibition of DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, suggesting a mechanism that interferes with bacterial DNA replication .

- Antibiofilm Formation : The ability to inhibit biofilm formation was noted as a significant advantage over traditional antibiotics, enhancing their therapeutic potential against resistant strains .

- Low Hemolytic Activity : Toxicity assessments indicated low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to controls, which is promising for developing safe antimicrobial agents .

Case Studies

A notable case study investigated the efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. The study utilized a combination therapy approach where these compounds were tested alongside conventional antibiotics like Ciprofloxacin and Ketoconazole, resulting in reduced MICs and enhanced antibacterial effects .

Q & A

Basic: How can the Vilsmeier–Haack reaction be optimized for synthesizing pyrazolone derivatives like the target compound?

Answer:

The Vilsmeier–Haack reaction is a robust method for introducing formyl groups into aromatic systems. For pyrazolone derivatives, optimization involves:

- Reagent stoichiometry: A 1:1.2 molar ratio of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to the Vilsmeier reagent (POCl₃/DMF) ensures complete conversion .

- Temperature control: Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., over-chlorination), followed by gradual warming to 60–70°C for 6–8 hours to drive the reaction .

- Workup: Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate improves yield (reported up to 68% for analogous compounds) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: The 2-fluorophenyl group shows distinct splitting patterns (e.g., doublets for ortho-fluorine coupling at δ 7.2–7.8 ppm). The methyl ester (COOCH₃) resonates as a singlet near δ 3.7 ppm, while the pyrazolone ring protons appear as multiplets between δ 2.5–3.5 ppm .

- IR spectroscopy: Key peaks include C=O stretches (pyrazolone at ~1680 cm⁻¹, ester at ~1720 cm⁻¹) and C-F stretches (1220–1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS): Exact mass matching within 3 ppm confirms molecular formula (e.g., C₁₃H₁₃FNO₃ requires [M+H]⁺ = 250.0874) .

Basic: How does X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles: The 2-fluorophenyl and pyrazolone rings form a dihedral angle of 25–35°, influencing π-π stacking in solid-state structures .

- Hydrogen bonding: Intramolecular H-bonds between the pyrazolone carbonyl and adjacent NH stabilize the enol-keto tautomer, confirmed by O···N distances of ~2.6 Å .

- Crystallographic data: Space group assignments (e.g., P2₁/c) and R-factor refinement (<0.05) ensure structural accuracy .

Advanced: How do contradictions arise in reported biological activities of pyrazolone derivatives?

Answer: Discrepancies often stem from:

- Assay variability: MIC values for antibacterial activity vary with bacterial strains (e.g., S. aureus vs. E. coli) and solvent systems (DMSO vs. aqueous buffers) .

- Tautomerism: The enol-keto equilibrium affects ligand-receptor binding. For example, enol forms may enhance metal chelation in coordination complexes, altering activity .

- Structural analogs: Minor substituent changes (e.g., 4-nitrophenyl vs. 2-fluorophenyl) significantly modulate lipophilicity and membrane permeability .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer: Key approaches include:

- Ring substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position enhances antibacterial potency by ~30% compared to electron-donating groups (e.g., -OCH₃) .

- Ester modification: Replacing the methyl ester with a bulkier tert-butyl group reduces solubility but improves metabolic stability in vitro .

- Coordination complexes: Schiff base derivatives (e.g., with Cu²⁺ or Zn²⁺) show enhanced activity due to metal-ligand synergism, as seen in analogous pyrazolone systems .

Basic: What challenges arise during purification of this compound, and how are they addressed?

Answer:

- Byproduct removal: Column chromatography (silica gel, hexane/EtOAc 3:1) separates unreacted starting materials and chlorinated byproducts .

- Crystallization issues: Slow evaporation from ethanol/water (7:3) yields high-purity crystals (>98%) suitable for XRD .

- HPLC validation: Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) confirm purity (>95%) and detect trace impurities .

Advanced: What mechanistic insights explain the antibacterial activity of pyrazolone derivatives?

Answer: Proposed mechanisms include:

- Enzyme inhibition: Pyrazolones inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding to the folate pocket, as shown in molecular docking studies .

- Membrane disruption: Lipophilic analogs (ClogP >2.5) penetrate Gram-negative outer membranes, causing leakage of cytoplasmic content .

- Reactive oxygen species (ROS): Fluorinated derivatives induce oxidative stress in P. aeruginosa, correlating with reduced catalase activity .

Advanced: How does the 2-fluorophenyl substituent influence the compound’s reactivity?

Answer:

- Electronic effects: The fluorine atom’s -I effect deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Steric effects: Ortho-fluorine hinders rotation of the phenyl ring, locking the molecule in a planar conformation that favors π-stacking in crystal lattices .

- Bioisosterism: The 2-fluorophenyl group mimics phenolic -OH in target binding while improving metabolic resistance to glucuronidation .

Advanced: What role does the pyrazolone core play in coordination chemistry applications?

Answer:

- Ligand design: The pyrazolone enolic oxygen and adjacent NH act as bidentate donors, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) .

- Catalytic activity: Cu(II)-pyrazolone complexes catalyze asymmetric aldol reactions with up to 85% enantiomeric excess (ee) in model systems .

- Magnetic properties: Fe(III) complexes exhibit antiferromagnetic coupling (J = −12 cm⁻¹), relevant to materials science .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- pH stability: Incubation in buffers (pH 1–13) for 24 hours shows degradation <5% at pH 4–10 but rapid hydrolysis (>90%) under strongly acidic/basic conditions .

- Thermal stability: Differential scanning calorimetry (DSC) reveals a melting point of 145–150°C with no decomposition below 200°C .

- Light sensitivity: UV-Vis spectroscopy (λ = 254 nm) indicates photo-degradation (~15% over 48 hours), necessitating storage in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.